2,5-dibromo-4-Oxazolecarboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibromo-4-Oxazolecarboxylic acid typically involves the bromination of oxazole derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to achieve selective bromination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, possibly incorporating continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-Oxazolecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine or NBS in the presence of a suitable solvent.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent.
Major Products:
Substituted Oxazoles: Products with various functional groups replacing the bromine atoms.
Coupled Products: Complex molecules formed by coupling with other aromatic or aliphatic compounds.
Scientific Research Applications
2,5-Dibromo-4-Oxazolecarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Biological Studies: The compound’s derivatives have been studied for their antimicrobial and cytotoxic activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 2,5-dibromo-4-Oxazolecarboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity .
Comparison with Similar Compounds
2,5-Dichloro-4-Oxazolecarboxylic Acid: Similar structure but with chlorine atoms instead of bromine.
2,5-Difluoro-4-Oxazolecarboxylic Acid: Fluorine atoms replace the bromine atoms, potentially altering the compound’s reactivity and biological activity.
Uniqueness: 2,5-Dibromo-4-Oxazolecarboxylic acid is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological interactions. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can enhance the compound’s ability to participate in halogen bonding and other interactions .
Properties
IUPAC Name |
2,5-dibromo-1,3-oxazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2NO3/c5-2-1(3(8)9)7-4(6)10-2/h(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJKKBBMJCKJPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(OC(=N1)Br)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291570 | |
Record name | 2,5-Dibromo-4-oxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240611-10-2 | |
Record name | 2,5-Dibromo-4-oxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240611-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dibromo-4-oxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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